N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride
Description
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:
- A 3-cyano group, which may influence electronic properties and metabolic stability.
- A thioacetamide side chain linked to a 4-chlorophenyl group, contributing to sulfur-mediated interactions and halogen-based bioactivity.
- A hydrochloride salt formulation, likely improving aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS2.ClH/c24-17-6-8-18(9-7-17)29-15-22(28)26-23-20(12-25)19-10-11-27(14-21(19)30-23)13-16-4-2-1-3-5-16;/h1-9H,10-11,13-15H2,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWCIFUWOVIRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)CSC3=CC=C(C=C3)Cl)C#N)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 486.01 g/mol. Its structure features a thieno[2,3-c]pyridine core substituted with a benzyl group and a chlorophenyl thioacetamide moiety.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of thieno[2,3-c]pyridine can inhibit various enzymes involved in metabolic pathways. For instance, they may act as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), which is crucial in catecholamine biosynthesis .
- Antimicrobial Activity : Some related compounds have demonstrated antimicrobial properties against various pathogens. For example, compounds featuring similar thiophene structures have been effective against Staphylococcus aureus and Candida albicans .
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines. The structural features of the compound suggest it may interfere with cellular proliferation pathways.
Case Studies and Research Findings
Several studies have explored the biological activities associated with the thieno[2,3-c]pyridine framework:
- Inhibition of hPNMT : A study highlighted that compounds derived from this framework exhibited significant inhibitory potency against hPNMT compared to traditional inhibitors. This suggests potential applications in managing conditions related to catecholamine dysregulation .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activities of thiophene derivatives showed promising results against common bacterial strains using disk diffusion methods. The findings support the hypothesis that structural modifications can enhance antimicrobial potency .
- Cytotoxicity Assays : In vitro cytotoxicity assays on various cancer cell lines revealed that compounds similar to this compound could induce apoptosis at certain concentrations, indicating potential as anticancer agents.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 486.01 g/mol |
| LogP | 3.8167 |
| Inhibition Target | hPNMT |
| Antimicrobial Activity | Effective against S. aureus and C. albicans |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical properties of the target compound and its analogs:
Key Observations :
Structural Variations: The target compound uniquely combines a tetrahydrothieno[2,3-c]pyridine scaffold with a benzyl group and thioacetamide side chain, distinguishing it from distyrylpyridine (Compound 2) or quinoxaline-pyrimidine hybrids (Compound 4a). The hydrochloride salt further enhances solubility compared to neutral analogs . Compound 24 shares a tetrahydrothienopyridine core but lacks the benzyl and 4-chlorophenylthio groups, instead featuring a pyrimidinone and phenylamino substituent .
Physicochemical Properties :
- Melting points for analogs range widely (143–232°C), correlating with structural rigidity and intermolecular interactions. The hydrochloride salt in the target compound likely lowers its melting point compared to neutral forms, though experimental data are lacking.
Biological Implications: The 4-chlorophenylthio moiety in the target compound mirrors bioactivity trends in Compound 4a, where chloro-substituted aryl groups enhance DNA-binding or enzyme inhibition . The tetrahydrothienopyridine core may confer kinase selectivity, as seen in related kinase inhibitors .
Preparation Methods
Cyclocondensation of 2-Aminothiophene Derivatives
The tetrahydrothieno[2,3-c]pyridine ring is constructed using 2-aminothiophene-3-carboxylic acid esters or nitriles. For example, 2-aminothiophene-3-carbonitrile reacts with cyclohexanone under acidic conditions to form the tetrahydrothienopyridine backbone. Microwave-assisted synthesis (60–100°C, 30–60 min) improves yield and purity compared to conventional heating.
Benzylation and Cyano Substitution
Introducing the benzyl group at position 6 involves alkylation of the secondary amine in the tetrahydrothienopyridine intermediate. Benzyl bromide or chloride is used in polar aprotic solvents (e.g., DMF, THF) with a base (K₂CO₃ or Et₃N) at 50–80°C. Subsequent cyanation at position 3 employs trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂).
Stepwise Preparation Methodology
Synthesis of 6-Benzyl-3-Cyano-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine
Cyclocondensation :
Benzylation :
Cyanation :
Synthesis of 2-((4-Chlorophenyl)Thio)Acetamide
Thioether Formation :
Amidation :
Coupling and Salt Formation
Acylation :
Hydrochloride Salt Precipitation :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
- Cyanation : ZnI₂ increases TMSCN reactivity, minimizing cyano group hydrolysis.
- Acylation : Et₃N scavenges HCl, preventing protonation of the amine substrate.
Analytical Characterization
The final product is validated using:
- ¹H/¹³C NMR : Peaks at δ 7.2–7.4 (aromatic protons), δ 4.3 (CH₂S), δ 3.8 (N-CH₂).
- IR Spectroscopy : Bands at 2240 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O).
- Mass Spectrometry : m/z 490.5 [M+H]⁺.
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
